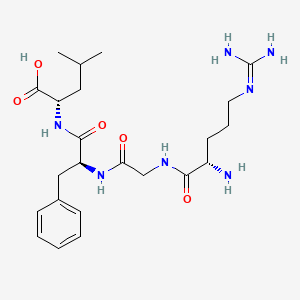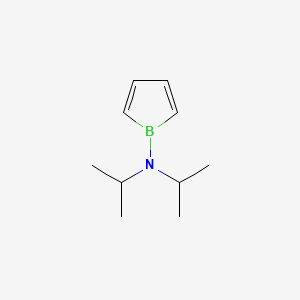
N,N-Di(propan-2-yl)-1H-borol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Di(propan-2-yl)-1H-borol-1-amine is an organic compound that belongs to the class of boron-containing amines. This compound is characterized by the presence of boron and nitrogen atoms within its molecular structure, which imparts unique chemical properties. It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Di(propan-2-yl)-1H-borol-1-amine typically involves the reaction of boron-containing precursors with amines. One common method is the reaction of boronic acid derivatives with secondary amines under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Di(propan-2-yl)-1H-borol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can be reduced to form boron-hydride complexes.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products:
Oxidation: Boron oxides and related compounds.
Reduction: Boron-hydride complexes.
Substitution: Substituted boron-amines.
Applications De Recherche Scientifique
N,N-Di(propan-2-yl)-1H-borol-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N,N-Di(propan-2-yl)-1H-borol-1-amine involves its interaction with molecular targets through its boron and nitrogen atoms. These interactions can lead to the formation of stable complexes with other molecules, influencing various chemical and biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Diisopropylamine: A secondary amine used as a precursor in the synthesis of other compounds.
Uniqueness: N,N-Di(propan-2-yl)-1H-borol-1-amine is unique due to the presence of boron in its structure, which imparts distinct chemical properties not found in similar amines. This makes it particularly valuable in applications requiring boron-containing reagents.
Propriétés
Numéro CAS |
189142-29-8 |
|---|---|
Formule moléculaire |
C10H18BN |
Poids moléculaire |
163.07 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)borol-1-amine |
InChI |
InChI=1S/C10H18BN/c1-9(2)12(10(3)4)11-7-5-6-8-11/h5-10H,1-4H3 |
Clé InChI |
JKTLAGFSYOZDGC-UHFFFAOYSA-N |
SMILES canonique |
B1(C=CC=C1)N(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Oxo-3-phenyl-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B14250159.png)

![Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester](/img/structure/B14250176.png)
![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
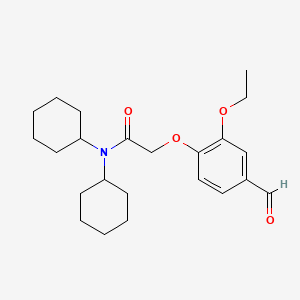
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
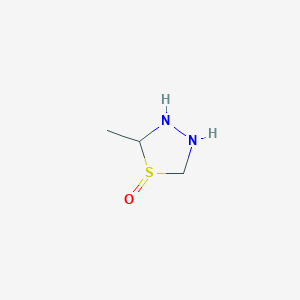
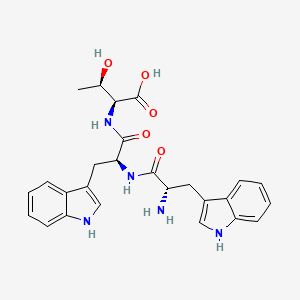
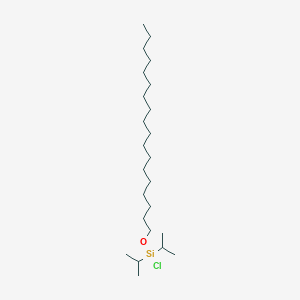
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
